molecular formula C12H16O2 B3047931 3-(4-Methoxyphenyl)-3-methylbutan-2-one CAS No. 14958-00-0

3-(4-Methoxyphenyl)-3-methylbutan-2-one

Cat. No. B3047931
CAS RN: 14958-00-0
M. Wt: 192.25 g/mol
InChI Key: GPTKQSXOITXAQH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-methylbutan-2-one, commonly known as MMB-2201, is a synthetic cannabinoid that has gained attention among researchers due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the body and play a crucial role in various physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-assisted Synthesis: A novel procedure for synthesizing 3-(4-alkoxyphenyl)-3-methylbutan-2-one using polymer-supported AlCl3 catalysis and microwave irradiation has been developed (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).
  • Formation in Natural Products: This compound has been identified as a component in the brown algae Sargassum thunbergii, highlighting its occurrence in natural systems (Cai, Xie, Wang, Li, & Li, 2010).

Applications in Organic Chemistry

  • Graf-Ritter Reaction: It is used in the Graf–Ritter reaction to produce 1-methylsulfanyl-2-benzazepines, demonstrating its utility in organic synthesis (Glushkov et al., 2021).
  • Photoinitiators in Polymer Science: Derivatives of this compound have been investigated as components in ultraviolet-curable pigmented coatings, showcasing its application in materials science (Angiolini et al., 1997).
  • Sustainable Solvent Alternative: 3-Methoxybutan-2-one, a related compound, has been explored as a bio-based solvent alternative to chlorinated solvents, indicating the environmental applications of such molecules (Jin et al., 2021).

Fragrance and Flavor Industry

  • Synthesis of Fragrant Compounds: It has been used in the synthesis of fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one, demonstrating its role in the fragrance industry (Kuznetsov, Alasadi, Senan, & Serova, 2015).

Pharmaceutical Synthesis

  • Synthesis of Nabumetone: The compound has been used in the scalable synthesis of Nabumetone and related 4-Aryl-2-butanones, an important drug, highlighting its pharmaceutical relevance (Viviano et al., 2011).
  • Microbial Bioreduction: It undergoes microbial bioreduction, indicating its potential in biotechnological applications (Paula, Zampieri, Rodrigues, & Moran, 2013).

Chemical Structure Analysis

  • X-ray Structural Investigation: The structure of derivatives of this compound has been analyzed using X-ray diffraction, showcasing its importance in structural chemistry (Gluziński, Grochowski, Krajewski, & Pupek, 1991).

Miscellaneous Applications

  • Synthesis of Chiral Compounds: The compound plays a role in the synthesis of chiral compounds like (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, demonstrating its versatility in organic synthesis (Ling, 2011).
  • Functionalized Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives: It's used in synthesizing functionally diverse unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, highlighting its broad application in chemical synthesis (Khalid et al., 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(13)12(2,3)10-5-7-11(14-4)8-6-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTKQSXOITXAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456166
Record name 3-(4-Methoxyphenyl)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-3-methylbutan-2-one

CAS RN

14958-00-0
Record name 3-(4-Methoxyphenyl)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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